molecular formula C4H3ClN2O3 B025199 5-Chlorobarbituric acid CAS No. 19645-77-3

5-Chlorobarbituric acid

Cat. No. B025199
CAS RN: 19645-77-3
M. Wt: 162.53 g/mol
InChI Key: XDDWKERRJNWQIL-UHFFFAOYSA-N
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Description

5-Chlorobarbituric acid is a chemical compound with the molecular formula C4H3ClN2O3 and a molecular weight of 162.53 . It is a derivative of barbituric acid .


Synthesis Analysis

The synthesis of 5-Chlorobarbituric acid involves a reaction with potassium chloride, dihydrogen peroxide, and chloroperoxidase in water . The synthesis method yields a product with a molecular weight of 162.53 .


Molecular Structure Analysis

The molecular structure of 5-Chlorobarbituric acid consists of a pyrimidine heterocyclic skeleton . The compound has a molecular formula of C4H3ClN2O3 .


Physical And Chemical Properties Analysis

5-Chlorobarbituric acid has a molecular weight of 162.53 . It is a weak organic acid . The degree of ionization of the drug in solution is highly dependent on the pH .

Scientific Research Applications

  • Nutraceutical and Food Additive Applications : Chlorogenic acid, which can be derived from chlorobarbituric acid, is noted for its potential as a nutraceutical in preventing and treating metabolic syndrome. It also possesses antimicrobial and antioxidant properties, making it suitable as a food additive (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

  • Health Benefits in Coffee Drinks : Chlorogenic acid found in coffee drinks is linked to numerous health benefits, including neuroprotection, cardiovascular protection, and anticarcinogenic effects (Lu, Tian, Cui, Liu, & Ma, 2020).

  • Pharmacological Effects : The dietary administration of dichlorophenobarbital, a related compound, has been studied for its effects on hepatic drug-metabolizing enzymes and morphology in rats (Owen, Griffing, Hoffman, Gibson, & Anderson, 1971).

  • Enzymatic Conversion : Studies demonstrate the effective enzymatic conversion of barbituric acid into its chlorinated derivatives, including 5-chlorobarbituric acid, using chloroperoxidase (Franssen & Plas, 1987). Additionally, a bioelectrolytic system has been shown to efficiently convert barbituric acid into 5-chlorobarbituric acid (Laane, Weyland, & Franssen, 1986).

  • Electrochemical Oxidation : The electrochemical oxidation of barbituric acids, including the production of 5-chlorobarbituric acid, has been investigated, providing insights into potential chemical processes (Kato & Dryhurst, 1975).

  • Antioxidant Properties : Research on phenolic compounds like 5-ASA, which can be related to chlorobarbituric acid derivatives, has shown significant antioxidant effects, relevant in pharmacological contexts (Dinis, Maderia, & Almeida, 1994).

  • Synthesis of Novel Derivatives : The synthesis of new derivatives from chlorobarbituric acids has been explored, highlighting potential biological activities and applications in pharmaceutical research (Strekowski, Ismail, & Zoorob, 1999).

  • MRI Contrast Agents : Research has been conducted on the use of chlorinated barbituric acid derivatives in developing contrast agents for Magnetic Resonance Imaging (MRI) (Ward, Aletras, & Balaban, 2000).

Future Directions

A new family of barbiturates, 5-chloro-5-benzylbarbituric acids, was prepared using a simple efficient synthetic method from aromatic aldehydes and barbituric acid, followed by reduction and chlorination with trichloro-isocyanuric acid . The in vivo evaluation with mice showed that these compounds present tranquilizing activity . This suggests potential future directions for the use of 5-Chlorobarbituric acid and its derivatives in the development of new central nervous system depressants .

properties

IUPAC Name

5-chloro-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDWKERRJNWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066510
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobarbituric acid

CAS RN

19645-77-3
Record name 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Record name 5-Chlorobarbituric acid
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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